molecular formula C11H15N3O2 B3296062 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid CAS No. 891391-47-2

1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B3296062
CAS No.: 891391-47-2
M. Wt: 221.26 g/mol
InChI Key: OIDJUALRPNGDOJ-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a carboxylic acid group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the piperidine ring can be constructed through cyclization reactions involving amination and hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to its combined piperidine and pyrimidine moieties, which confer distinct pharmacophoric properties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-4-5-12-11(13-8)14-6-2-3-9(7-14)10(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDJUALRPNGDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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